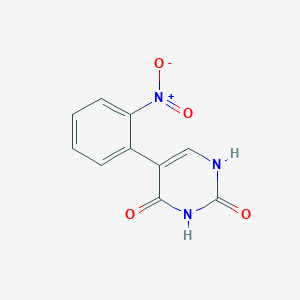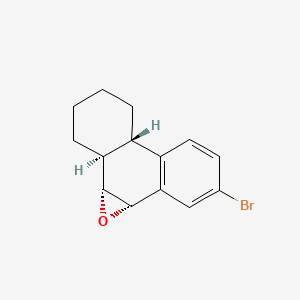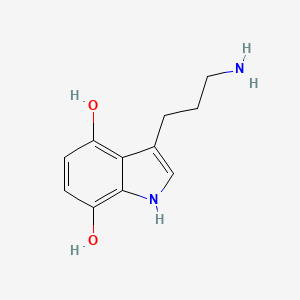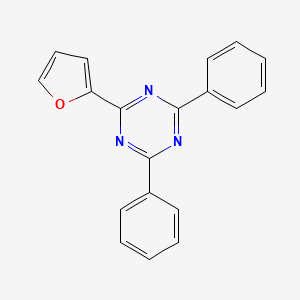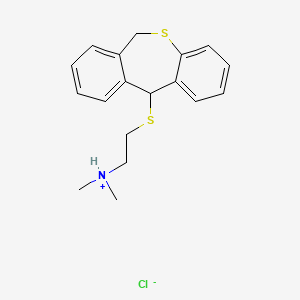
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of an allyloxy group, diethylamine, and dipropylbenzylamine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Allyloxy Group: This can be achieved by reacting an appropriate allyl halide with a phenolic compound under basic conditions.
Introduction of the Diethylamine Group: This step involves the alkylation of a benzylamine derivative with diethylamine, often using a suitable alkylating agent.
Formation of the Dipropylbenzylamine Moiety: This can be accomplished by the alkylation of a benzylamine derivative with propyl halides under basic conditions.
Final Assembly: The final compound is obtained by combining the intermediate products through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzamide
- 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine
- 4-Allyloxy-N,N-diethyl-3,5-dipropylbenzyl chloride
Uniqueness
4-Allyloxy-N,N-diethyl-3,5-dipropylbenzylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
7192-57-6 |
|---|---|
Molekularformel |
C20H34ClNO |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
diethyl-[(4-prop-2-enoxy-3,5-dipropylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C20H33NO.ClH/c1-6-11-18-14-17(16-21(9-4)10-5)15-19(12-7-2)20(18)22-13-8-3;/h8,14-15H,3,6-7,9-13,16H2,1-2,4-5H3;1H |
InChI-Schlüssel |
CSVFPRFOPHSRDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C[NH+](CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


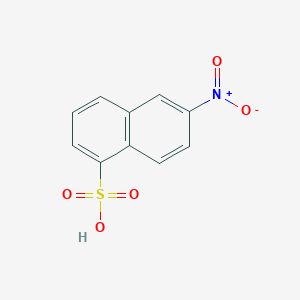

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
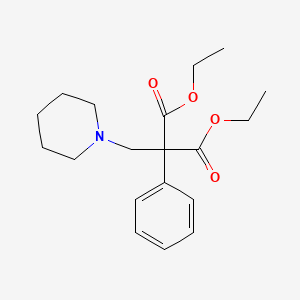
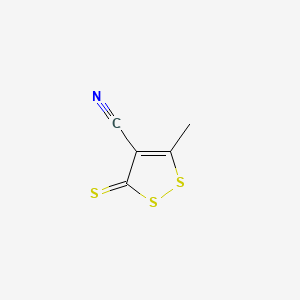
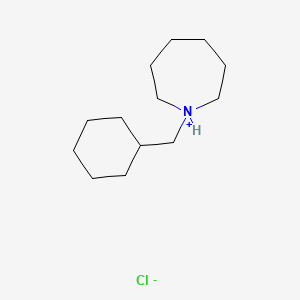
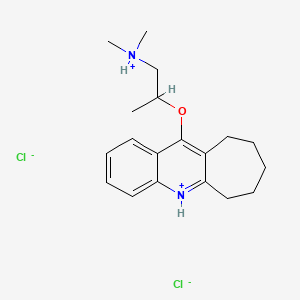
![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
